Samarium-145
Description
Structure
2D Structure
Properties
CAS No. |
15065-02-8 |
|---|---|
Molecular Formula |
Sm |
Molecular Weight |
144.91342 g/mol |
IUPAC Name |
samarium-145 |
InChI |
InChI=1S/Sm/i1-5 |
InChI Key |
KZUNJOHGWZRPMI-FTXFMUIASA-N |
SMILES |
[Sm] |
Isomeric SMILES |
[145Sm] |
Canonical SMILES |
[Sm] |
Synonyms |
145Sm radioisotope Samarium-145 Sm-145 radioisotope |
Origin of Product |
United States |
Nuclear Structure and Decay Systematics of Samarium 145
Isotopic Configuration and Nuclear Stability Models of Samarium-145
This compound (¹⁴⁵Sm) is a synthetic radioisotope of the element samarium. Its nucleus is composed of 62 protons and 83 neutrons. periodictable.com This specific configuration of nucleons places it among the lighter, unstable isotopes of samarium, which primarily decay via electron capture to isotopes of promethium. The isotopic mass of this compound has been determined to be 144.913406 ± 0.000004 atomic mass units (amu). mit.edu
The stability of a nucleus can be understood through models such as the nuclear shell model. In this model, protons and neutrons are thought to occupy distinct energy levels, or shells, within the nucleus. Nuclei with filled shells, known as "magic numbers" of protons or neutrons, exhibit greater stability. For neutrons, 82 is a magic number, corresponding to a stable configuration. this compound, with 83 neutrons, has one neutron outside a closed shell. periodictable.com This extra neutron contributes to its instability and radioactive nature.
The binding energy of a nucleus, which is the energy required to disassemble it into its constituent protons and neutrons, is a key indicator of its stability. For this compound, the binding energy is 1202.498038 ± 0.003290 MeV, with an average binding energy per nucleon of 8.29301279 MeV.
| Property | Value |
|---|---|
| Protons (Z) | 62 |
| Neutrons (N) | 83 |
| Isotopic Mass (amu) | 144.913406 ± 0.000004 |
| Binding Energy (MeV) | 1202.498038 ± 0.003290 |
| Average Binding Energy per Nucleon (MeV) | 8.29301279 |
Electron Capture Decay Scheme to Promethium-145
This compound undergoes radioactive decay exclusively through electron capture (EC) with a half-life of 340 days. mit.edu In this process, an inner atomic electron is captured by the nucleus, leading to the conversion of a proton into a neutron. This transforms this compound into Promethium-145 (¹⁴⁵Pm). chemeurope.com The total decay energy for this process is 0.617 MeV. mit.edu
The decay does not always proceed directly to the ground state of Promethium-145. Instead, it can populate various excited energy levels of the daughter nucleus. Subsequent de-excitation of these levels to the ground state occurs through the emission of gamma rays and/or conversion electrons. For instance, a notable decay path involves electron capture to the 61-keV level of Promethium-145. The decay of Europium-145 also leads to the formation of excited states of this compound.
Associated Photon and Auger Electron Emission Profiles
The process of electron capture in this compound creates a vacancy in an inner atomic shell. The filling of this vacancy by an electron from a higher energy shell results in the emission of either a characteristic X-ray (a photon) or an Auger electron. This cascade of atomic electron transitions can lead to the emission of multiple low-energy Auger electrons for a single decay event.
The emission of photons is a key characteristic of the de-excitation of the daughter nucleus, Promethium-145. Following electron capture, the excited Promethium-145 nucleus transitions to lower energy states, emitting gamma-ray photons with specific energies corresponding to the energy difference between the levels. For example, a prominent gamma ray with an energy of 61-keV is emitted as the ¹⁴⁵Pm nucleus de-excites from this energy level.
Auger electrons are monoenergetic electrons emitted from an atom during the rearrangement of its electron shells following the creation of an inner-shell vacancy. In the decay of this compound, the electron capture process initiates this vacancy. The subsequent electronic cascade can result in the emission of a shower of Auger electrons, which have very short ranges and deposit their energy locally. openmedscience.com
Energy Spectrum Analysis of Emitted Radiation from this compound Decay
The radiation emitted from the decay of this compound is composed of a spectrum of photons and electrons. The primary photon emissions are the gamma rays from the de-excitation of Promethium-145. High-resolution gamma-ray spectrometry is used to measure the energies and intensities of these photons, providing detailed information about the energy levels of the daughter nucleus. arxiv.org For example, studies have precisely characterized the 61-keV gamma ray, which is a key feature of the ¹⁴⁵Sm decay spectrum.
In addition to gamma rays, the energy spectrum includes X-rays and Auger electrons. The X-rays are emitted as electrons from outer shells fill the inner-shell vacancies created by electron capture. The energy of these X-rays is characteristic of the daughter element, Promethium. The Auger electrons have discrete kinetic energies, also characteristic of the transitions within the Promethium atom. The total disintegration energy of this compound, which is the maximum energy available for the decay, has been measured to be approximately 645 keV through the analysis of the inner bremsstrahlung energy end point.
| Property | Value |
|---|---|
| Half-life | 340 ± 3 days |
| Decay Mode | Electron Capture (EC) |
| Daughter Nuclide | ¹⁴⁵Pm |
| Decay Energy (Q) | 0.617 MeV |
Nuclear Ground State Properties of this compound
The ground state of a nucleus is its lowest energy state, and its properties are fundamental to understanding its structure and behavior.
Spin and Parity Determinations
The nuclear spin (I) and parity (π) of the ground state of this compound have been experimentally determined to be 7/2-. periodictable.commit.edu The spin represents the total angular momentum of the nucleus, while parity refers to the symmetry of the nuclear wave function upon spatial inversion. These values are crucial for understanding the selection rules in its radioactive decay and for theoretical models of its nuclear structure.
Magnetic Dipole Moment Characterization
The magnetic dipole moment (μ) is a measure of the magnetic properties of the nucleus. For the ground state of this compound, the magnetic dipole moment has been measured to be approximately -1.11 to -1.12 nuclear magnetons (μN). periodictable.commit.edu One study reported a value of -0.92 ± 0.06 μN, determined from the temperature-dependent angular distribution of the 61-keV gamma ray in Promethium-145 following the decay of oriented this compound nuclei. This property arises from the intrinsic magnetic moments of the protons and neutrons and their orbital motion within the nucleus.
| Property | Value |
|---|---|
| Spin and Parity (Iπ) | 7/2- |
| Magnetic Dipole Moment (μ) | -1.11(6) μN / -1.123(11) μN |
Electric Quadrupole Moment Investigations
The electric quadrupole moment (Q) of a nucleus is a measure of the deviation of its charge distribution from spherical symmetry. For this compound, the electric quadrupole moment has been experimentally determined.
Investigations have reported a value of -0.60(7) barns for the electric quadrupole moment of the ground state of ¹⁴⁵Sm. Another source reports a value of 0.60(17) barns. chemlin.org This non-zero value indicates that the ¹⁴⁵Sm nucleus in its ground state has a deformed shape. The negative sign, as reported in one study, suggests an oblate (flattened) shape. The measurement of the quadrupole moment is crucial for testing and refining nuclear models that describe the shape and structure of atomic nuclei.
Table 1: Electric Quadrupole Moment of this compound
| Isotope | Spin/Parity | Electric Quadrupole Moment (Q) in barns | Reference |
|---|---|---|---|
| ¹⁴⁵Sm | 7/2- | -0.60(7) | |
| ¹⁴⁵Sm | 7/2- | 0.60(17) | chemlin.org |
Nuclear Charge Radius Measurements
The nuclear charge radius is a fundamental property of an atomic nucleus, providing information about its size. For this compound, the charge radius has been measured to be 4.9651(34) femtometers (fm). chemlin.org This value contributes to the systematic understanding of nuclear sizes across the chart of nuclides and is a key parameter in nuclear structure models. The atomic radius of a samarium atom is significantly larger, around 198 picometers (pm) for its covalent radius, highlighting the vast difference in scale between the nucleus and the entire atom.
Table 2: Nuclear Charge Radius of this compound
| Isotope | Nuclear Charge Radius (fm) |
|---|---|
| ¹⁴⁵Sm | 4.9651(34) chemlin.org |
Investigation of Excited Nuclear States and Isomers in this compound
Beyond its ground state, the ¹⁴⁵Sm nucleus can exist in various excited states and isomeric forms. An isomer is a long-lived excited state of a nucleus. For ¹⁴⁵Sm, a notable high-spin isomer has been identified at an excitation energy of approximately 8.8 MeV with a half-life of 0.96 microseconds (μs). This isomer is characterized by a high spin and is considered a shape isomer, where the nucleus has a significantly different shape compared to its ground state. The decay of such isomers provides critical information about the nuclear structure at high angular momentum.
The study of excited states in samarium isotopes, including ¹⁴⁵Sm, is an active area of research. These investigations help in understanding the interplay between single-particle and collective modes of excitation in the nucleus. aps.org
Table 3: Properties of a Nuclear Isomer of this compound
| Isomer | Excitation Energy (keV) | Half-life | Spin/Parity |
|---|---|---|---|
| ¹⁴⁵mSm | 8786.2(7) | 0.96 μs | (49/2+) |
Theoretical Nuclear Models and Computational Simulations of this compound Decay
Theoretical nuclear models are essential for interpreting experimental data and predicting the properties of nuclei like ¹⁴⁵Sm. Various models are employed to describe its decay and structure. The shell model, for instance, can be used to calculate properties like the γ-ray strength functions in samarium isotopes.
Computational simulations play a crucial role in modeling the complex processes of nuclear decay. Codes like FISPACT-II, which utilize nuclear data libraries such as TENDL, can simulate the transmutation and decay of radionuclides, including ¹⁴⁵Sm. These simulations are vital for applications in nuclear technology, helping to predict the inventory of radioactive isotopes in various scenarios. The decay of ¹⁴⁵Sm is also relevant in the context of nuclear reactor physics, particularly in understanding the build-up of fission products. Theoretical calculations of reaction cross-sections, for example using codes like ALICE-IPPE and EMPIRE, are important for understanding the production of ¹⁴⁵Sm. arxiv.org
Experimental Methodologies for Nuclear Data Acquisition
The acquisition of precise nuclear data for ¹⁴⁵Sm relies on a variety of sophisticated experimental techniques. These methods are designed to measure the energies and intensities of the radiation emitted during its decay, as well as to determine its production cross-sections.
High-Resolution Gamma-Ray Spectrometry
High-resolution gamma-ray spectrometry is a cornerstone technique for studying ¹⁴⁵Sm. This method utilizes detectors, typically High-Purity Germanium (HPGe) detectors, which can distinguish between gamma rays of very similar energies. researchgate.netresearchgate.net This is crucial for accurately determining the decay scheme of ¹⁴⁵Sm, which involves multiple gamma-ray emissions. The technique has been used to measure the half-life of ¹⁴⁵Sm by following the decay of its characteristic 61.2 keV gamma-ray over time. researchgate.net The high energy resolution of these detectors is essential for resolving the complex gamma-ray spectra from nuclear reactions and decays.
Particle-Gamma Coincidence Techniques
Particle-gamma coincidence techniques are powerful tools for studying the excited states of nuclei. aps.org In these experiments, a nuclear reaction is used to populate the excited states of interest. The emitted gamma rays are then detected in coincidence with the outgoing particles from the reaction. This allows for a clean selection of the gamma rays associated with the desired nucleus, like ¹⁴⁵Sm. aps.orgresearchgate.net For instance, the ¹⁴⁸Sm(p,dγ)¹⁴⁷Sm reaction has been used to study the level densities and gamma-ray strength functions in samarium isotopes. aps.org This method provides detailed information on the structure of excited states and their decay pathways. researchgate.net
Low-Temperature Nuclear Orientation Studies
Low-temperature nuclear orientation (LTNO) is a sophisticated experimental technique that provides valuable insights into the nuclear structure of radioactive isotopes. aip.org This method involves aligning the spins of atomic nuclei in a sample at temperatures typically below 1 Kelvin. aip.org The orientation is achieved through the interaction of the nuclear magnetic dipole moment with an external magnetic field or the hyperfine magnetic field within a suitable crystalline lattice. aip.org By measuring the angular distribution of the radiation emitted from the decay of these oriented nuclei, it is possible to determine key nuclear properties such as magnetic moments and the multipolarity of nuclear transitions.
In a notable study, this compound nuclei were oriented at low temperatures within two different paramagnetic salt lattices: neodymium ethylsulfate (NES) and cerium magnesium nitrate (B79036) (CMN). The experimenters observed the temperature-dependent angular distribution of the 61-keV gamma ray that is emitted following the electron capture decay of ¹⁴⁵Sm to Promethium-145 (¹⁴⁵Pm). This anisotropic emission of gamma rays serves as a direct probe of the degree of nuclear orientation.
From these measurements, the magnetic moment (μ) for the ground state of this compound was deduced. The study also investigated the attenuation of the angular distribution, which provides information about the interactions of the nucleus in the intermediate state. The ratio of the attenuation coefficients (G₂) for the 61-keV state of ¹⁴⁵Pm in the two different host lattices was determined, offering insights into the solid-state environment and any perturbations following the decay. The research highlighted that experimental conditions, such as temperature gradients within the cerium magnesium nitrate lattice, could potentially lead to inaccuracies in the measured values of magnetic moments.
A summary of the key findings from this low-temperature nuclear orientation study of this compound is presented in the table below.
| Parameter | Value | Host Lattice(s) | Notes |
| Magnetic Moment (μ) of ¹⁴⁵Sm | 0.92 ± 0.06 μN | NES, CMN | Determined from the angular distribution of the 61-keV γ-ray in ¹⁴⁵Pm. |
| Ratio of Attenuation Coefficients | G₂(CMN) / G₂(NES) = +0.44 ± 0.10 | CMN, NES | For the 61-keV intermediate state in ¹⁴⁵Pm. |
Table 1: Results from Low-Temperature Nuclear Orientation Study of this compound.
Directional Correlation Studies of X-rays and Conversion Electrons
Directional correlation studies are a powerful tool in nuclear spectroscopy for determining the spins and parities of nuclear levels and the multipole character of transitions. This technique measures the correlation between the emission directions of two successive radiations, such as a gamma-ray cascade, or a gamma-ray and a conversion electron, or an X-ray and a conversion electron. When a nucleus decays via electron capture, the filling of the subsequent inner-shell vacancy produces characteristic X-rays, which can be correlated with the emitted gamma rays or conversion electrons.
The general principle of these measurements involves detecting the two radiations in coincidence at various angles relative to each other. The resulting correlation function provides information on the angular momenta of the nuclear states involved and the multipolarities of the transitions. In the case of perturbed angular correlation (PAC), the interaction of the nuclear moments of the intermediate state with extranuclear fields can cause a perturbation of the correlation, which can be used to study these fields.
For this compound, directional correlation studies have been performed to investigate its decay characteristics. Research has been conducted on the gamma-gamma directional correlations in the decay of ¹⁴⁵Sm. dntb.gov.ua Additionally, studies have been noted concerning the correlation of cascade gamma rays in ¹⁴⁵Sm. dntb.gov.ua These investigations are crucial for constructing and verifying the decay scheme of ¹⁴⁵Sm and for assigning spins and parities to the energy levels in the daughter nucleus, ¹⁴⁵Pm.
Advanced Production Methodologies for Samarium 145
Reactor-Based Production Strategies
Production of Samarium-145 in a nuclear reactor predominantly relies on the neutron bombardment of stable samarium isotopes. This method is valued for its capacity to produce significant quantities of the desired radionuclide.
Neutron Activation of Enriched Samarium-144 Targets
The most direct and common reactor-based method for producing this compound (¹⁴⁵Sm) is through the neutron activation of highly enriched Samarium-144 (¹⁴⁴Sm) targets. arxiv.org The process involves the capture of a thermal neutron by a ¹⁴⁴Sm nucleus, which then transforms into ¹⁴⁵Sm. This nuclear reaction is represented as:
¹⁴⁴Sm (n,γ) ¹⁴⁵Sm arxiv.org
In this reaction, a ¹⁴⁴Sm atom absorbs a neutron (n) and emits gamma radiation (γ) to become ¹⁴⁵Sm. The use of targets enriched in ¹⁴⁴Sm is crucial to maximize the yield of ¹⁴⁵Sm and to minimize the co-production of other radioactive samarium isotopes. The starting material is typically in the form of Samarium(III) oxide (Sm₂O₃). arxiv.org
Optimization of Irradiation Parameters for Enhanced Yield
To enhance the yield and specific activity of ¹⁴⁵Sm, several irradiation parameters must be carefully optimized. Key factors include neutron flux, duration of irradiation, and the characteristics of the target material.
Neutron Flux: A higher thermal neutron flux generally leads to a higher production rate of ¹⁴⁵Sm. Facilities with high-flux reactors are therefore preferred for efficient production.
Irradiation Time: The duration of the target's exposure to neutron flux is critical. While longer irradiation times can increase the total amount of ¹⁴⁵Sm produced, it must be balanced against the decay of the product itself (¹⁴⁵Sm has a half-life of 340 days) and the potential for "burn-up," where the newly formed ¹⁴⁵Sm captures another neutron.
The interplay of these parameters is complex, and computational models are often used to predict the optimal conditions for achieving the desired yield and specific activity for a given reactor facility.
Assessment of Radionuclidic Purity and Contaminant Mitigation
Radionuclidic purity is a critical quality attribute of the final ¹⁴⁵Sm product. When producing radionuclides via neutron activation, impurities can arise from two main sources: isotopic impurities in the target material and the activation of trace chemical impurities.
If the ¹⁴⁴Sm target is not perfectly enriched, other stable samarium isotopes will also be present and can be activated, leading to radioactive contaminants. For instance, neutron irradiation of a natural samarium target can produce long-lived impurities such as ¹⁵¹Sm (from ¹⁵⁰Sm) and ¹⁵⁵Eu (as a decay product of ¹⁵⁵Sm, from ¹⁵⁴Sm).
Potential Radionuclidic Impurities in Reactor Production
| Impurity | Source Reaction | Half-life |
|---|---|---|
| ¹⁵¹Sm | ¹⁵⁰Sm(n,γ)¹⁵¹Sm | 90 years |
| ¹⁵³Sm | ¹⁵²Sm(n,γ)¹⁵³Sm | 46.27 hours |
To mitigate these contaminants, the primary strategy is the use of highly enriched ¹⁴⁴Sm target material, often with an isotopic purity exceeding 90%. Post-irradiation chemical purification processes may also be necessary to remove any non-samarium radioisotopes, although separating different isotopes of the same element (like ¹⁴⁵Sm from ¹⁵¹Sm) is not chemically feasible. Therefore, control over the isotopic content of the starting material is paramount.
Accelerator-Based Production Routes
Accelerators offer alternative pathways for producing ¹⁴⁵Sm, often resulting in a product with higher specific activity compared to reactor-based methods. These routes typically involve bombarding samarium or other elements with charged particles like deuterons or protons.
Deuteron-Induced Reactions on Natural Samarium Targets
The bombardment of natural samarium targets with a deuteron (B1233211) beam in a cyclotron is a viable method for producing ¹⁴⁵Sm. This approach can lead to the formation of ¹⁴⁵Sm through several nuclear reaction channels simultaneously.
The production can occur directly or indirectly:
Direct Production: Reactions such as ¹⁴⁴Sm(d,p)¹⁴⁵Sm, where the samarium target absorbs a deuteron (d) and emits a proton (p).
Indirect Production: The primary indirect route involves the formation of Europium-145 (¹⁴⁵Eu, half-life 5.93 days), which subsequently decays into ¹⁴⁵Sm via electron capture (EC). The main reaction for this is ¹⁴⁴Sm(d,n)¹⁴⁵Eu.
¹⁴⁴Sm(d,n)¹⁴⁵Eu → ¹⁴⁵Sm + νₑ (EC)
Studies have measured the excitation functions for the natSm(d,x)¹⁴⁵Sm reaction, providing data on the cross-sections at various deuteron energies up to 50 MeV. Research indicates that the cumulative production of ¹⁴⁵Sm has a peak cross-section at specific energy ranges, for example, a notable peak appears around 10 MeV, which is a sum of the (d,n) and (d,p) reactions on ¹⁴⁴Sm.
Proton Bombardment of Samarium Oxide Targets
Another significant accelerator-based method involves the proton bombardment of samarium targets, typically in the form of Samarium(III) oxide (Sm₂O₃). arxiv.org This process primarily relies on the indirect production of ¹⁴⁵Sm. Protons accelerated to energies around 50-70 MeV strike a samarium target, inducing nuclear reactions that produce various isotopes, including ¹⁴⁵Eu.
The key reaction when using a target containing ¹⁴⁷Sm is: ¹⁴⁷Sm(p,3n)¹⁴⁵Eu
Following irradiation, a chemical separation is performed to isolate the europium isotopes from the bulk samarium target. The separated europium fraction, containing ¹⁴⁵Eu, is then allowed to decay over a period of time, during which the ¹⁴⁵Eu transforms into ¹⁴⁵Sm. A second chemical separation is then required to isolate the newly formed ¹⁴⁵Sm from the remaining longer-lived europium radio-contaminants. This two-step separation process can yield a ¹⁴⁵Sm product with very high specific activity.
Alpha-Particle Induced Reactions on Neodymium Targets
One accelerator-based method for producing this compound involves the irradiation of neodymium (Nd) targets with alpha particles. This process utilizes nuclear reactions where an alpha particle bombards a neodymium nucleus, leading to the formation of ¹⁴⁵Sm. The primary reaction is ¹⁴²Nd(α,n)¹⁴⁵Sm, although natural neodymium (natNd) targets are often used in experimental studies.
Research has been conducted to measure the production cross-sections of ¹⁴⁵Sm through these reactions. The stacked-foil activation technique is a common experimental method, where thin foils of the target material are stacked together and irradiated. Following irradiation, high-resolution gamma-ray spectrometry is employed to identify and quantify the resulting radionuclides, including ¹⁴⁵Sm. Studies have investigated these reactions with alpha particle energies ranging up to 50 MeV.
Excitation Function Measurements and Cross-Sectional Analysis
The efficiency of the ¹⁴⁵Sm production via alpha-induced reactions is quantified by measuring excitation functions and reaction cross-sections. The excitation function describes the probability of a specific nuclear reaction occurring as a function of the incident alpha particle's energy.
Multiple studies have focused on measuring the excitation functions for alpha-particle induced reactions on natural neodymium targets up to energies of 50 MeV. These experimental measurements are crucial for optimizing production yields and for validating theoretical nuclear reaction models. The results from these experiments have been compared with data from nuclear data libraries, such as TENDL (TALYS-based Evaluated Nuclear Data Library). For instance, production cross-sections of ¹⁴⁵Sm were measured up to 23 MeV and compared with values from TENDL-2019 and TENDL-2021. Similarly, measurements up to 50 MeV were compared with previous experimental data and TENDL-2019 data, revealing discrepancies in some cases, highlighting the need for continued experimental validation. From the measured cross-sections, the physical thick target yields—the total amount of the radionuclide produced in a thick target—can be derived.
Comparative Analysis of Accelerator Versus Reactor Production Efficiencies and Purity Profiles
This compound can be produced in both nuclear reactors and particle accelerators, with each method presenting distinct advantages and disadvantages regarding efficiency and the purity of the final product.
Reactor Production: The conventional reactor-based method involves the neutron irradiation of isotopically enriched Samarium-144 (¹⁴⁴Sm). This process, specifically the ¹⁴⁴Sm(n,γ)¹⁴⁵Sm reaction, typically results in a product that is not carrier-free, meaning it is mixed with the stable ¹⁴⁴Sm target material, thus lowering its specific activity.
Accelerator Production: An alternative accelerator-based method involves bombarding a target of a natural samarium compound, such as Samarium(III) oxide (Sm₂O₃), with high-energy protons (e.g., in the 70-MeV range). This does not produce ¹⁴⁵Sm directly, but rather its parent isotope, Europium-145 (¹⁴⁵Eu), through nuclear reactions. The ¹⁴⁵Eu (half-life of 5.93 days) is first chemically separated from the bulk samarium target. It is then allowed to decay into ¹⁴⁵Sm. A second chemical separation is subsequently performed to isolate the high-purity ¹⁴⁵Sm from remaining long-lived europium radioisotopes.
The following table provides a comparative analysis of these two production routes.
Interactive Table: Comparison of ¹⁴⁵Sm Production Methods
| Feature | Accelerator-Based Production | Reactor-Based Production |
| Target Material | Natural Samarium (e.g., Sm₂O₃) | Enriched ¹⁴⁴Sm |
| Primary Reaction | p + natSm → ¹⁴⁵Eu + ... ; ¹⁴⁵Eu → ¹⁴⁵Sm + e⁻ | ¹⁴⁴Sm(n,γ)¹⁴⁵Sm |
| Yield | Daily yield exceeds reactor method for reactor targets < ~1 g. | Dependent on neutron flux and target mass. |
| Specific Activity | Potentially higher than reactor method for short irradiation times (<2 days). | Lower specific activity (carrier-added). |
| Purity Profile | High-purity product possible, but requires highly efficient chemical separation of Sm from Eu (separation factor > ~5000) to minimize contaminants. | Purity depends on the isotopic enrichment of the ¹⁴⁴Sm target. |
| Key Challenge | Requires two complex and highly efficient chemical separation steps. | Requires highly enriched and expensive ¹⁴⁴Sm target material. |
Target Material Development and Characterization for High-Yield Production
The selection and quality of the target material are critical factors that influence the yield and purity of the produced ¹⁴⁵Sm. researchgate.net The requirements for the target material differ significantly between reactor and accelerator production routes.
For any production method, high chemical purity of the target is essential to prevent the formation of unwanted activation products that could contaminate the final ¹⁴⁵Sm product and complicate the purification process. researchgate.net
Reactor Production Targets:
Material: This route requires targets of Samarium-144, isotopically enriched to a high degree (e.g., 96.5%).
Form: The target is typically in the form of Samarium(III) oxide (Sm₂O₃) due to its stability under reactor conditions.
Challenge: The primary challenge is the availability and high cost of enriched ¹⁴⁴Sm.
Accelerator Production Targets:
Material: This method uses natural samarium targets, which are more readily available and less expensive.
Form: Stable compounds like Samarium(III) oxide (Sm₂O₃) or Samarium(III) fluoride (B91410) (SmF₃) are suitable.
Radiochemical Separation and Purification Techniques
Following irradiation, ¹⁴⁵Sm must be chemically separated from the target material and any other radionuclides produced. The goal is to achieve a high degree of radionuclidic and chemical purity. The separation of lanthanides from each other is notoriously difficult due to their similar chemical properties.
In the accelerator-based method, two critical separation steps are required: first, the separation of the europium fraction (containing the parent ¹⁴⁵Eu) from the bulk samarium target, and second, the separation of the daughter ¹⁴⁵Sm from the remaining europium isotopes after a decay period. Various chromatographic and extraction techniques have been developed to perform these challenging separations.
Ion-Exchange Chromatography for Samarium Isotope Isolation
Ion-exchange chromatography (IEC) is a powerful and widely used technique for separating individual rare earth elements. The method relies on the differential affinity of ions for an ion-exchange resin.
Cation-exchange chromatography is particularly effective for this purpose. In this process, a solution containing the mixture of lanthanides is passed through a column packed with a cation-exchange resin, such as AMINEX A7 or Dowex 50. The ions are adsorbed onto the resin and then selectively eluted by a complexing agent, such as α-hydroxyisobutyric acid (α-HIB). The separation occurs because each lanthanide ion forms complexes with the eluting agent at slightly different rates, causing them to travel through the column at different speeds and emerge as separated fractions. This technique has been successfully applied to separate samarium, europium, and gadolinium. Anion-exchange resins have also been used to remove impurities like iron and cobalt from samarium fractions.
Solvent Extraction Methods for Radionuclide Purification
Solvent extraction, or liquid-liquid extraction, is another highly effective method for purifying radionuclides, particularly for separating samarium and europium. This technique involves the selective transfer of a desired species from an aqueous solution to an immiscible organic solvent.
One advanced method involves the selective chemical reduction of europium from its +3 oxidation state to +2 (Eu³⁺ → Eu²⁺) using a reducing agent like zinc metal in a high nitrate (B79036) or chloride concentration solution. Subsequently, an organic solvent containing an extractant, such as the quaternary ammonium (B1175870) ionic liquid Aliquat 336 nitrate, is mixed with the aqueous solution. The Sm³⁺ ions are efficiently extracted into the organic phase, while the Eu²⁺ ions remain in the aqueous phase, leading to a clean separation.
Other organophosphorus compounds, such as Di-(2-ethylhexyl)phosphoric acid (HDEHP) and Cyanex 272, have also been demonstrated to be effective extractants for separating samarium from other lanthanides like neodymium or from transition metals.
Strategies for High Specific Activity Product Generation
The generation of this compound (¹⁴⁵Sm) with high specific activity is crucial for its applications, particularly in medicine, where a high concentration of the radionuclide is required to be delivered to a small target volume. High specific activity ensures that the desired therapeutic or imaging effect can be achieved with a minimal amount of the substance, avoiding potential carrier effects. Strategies to achieve this focus on both the production method and subsequent purification processes. These include the use of highly enriched target materials, selection of specific nuclear reactions that produce carrier-free ¹⁴⁵Sm, and advanced post-irradiation separation techniques.
Enriched Target Irradiation
A primary and direct method for producing ¹⁴⁵Sm is through the neutron irradiation of Samarium-144 (¹⁴⁴Sm). nih.gov The specific nuclear reaction is ¹⁴⁴Sm(n,γ)¹⁴⁵Sm. To maximize the specific activity of the resulting ¹⁴⁵Sm, it is essential to use a target material that is highly enriched in ¹⁴⁴Sm. nih.gov Using natural samarium, which contains only 3.08% ¹⁴⁴Sm, would result in the co-production of other samarium isotopes, leading to a product with low specific activity. Research has demonstrated the production of ¹⁴⁵Sm for brachytherapy applications by irradiating targets with 96.5% enriched ¹⁴⁴Sm. nih.gov
Cyclotron and Accelerator-Based Production
Cyclotrons and other particle accelerators offer alternative production routes that can yield ¹⁴⁵Sm with high specific activity, primarily by producing it as a different element from the target, which allows for chemical separation.
Proton and Deuteron Induced Reactions: Studies have investigated the production of ¹⁴⁵Sm using proton and deuteron beams on natural samarium targets. arxiv.org The relevant reactions include direct (d,pxn) or (p,pxn) channels, but more significantly, the production of Europium-145 (¹⁴⁵Eu), which subsequently decays to ¹⁴⁵Sm with a half-life of 5.93 days. arxiv.orgthno.org The cumulative cross-section for ¹⁴⁵Sm production via deuteron bombardment includes direct formation and the decay of the shorter-lived ¹⁴⁵Eu parent. arxiv.org By allowing the ¹⁴⁵Eu to decay, carrier-free ¹⁴⁵Sm can be chemically separated.
Alpha Particle Induced Reactions: A promising strategy for producing carrier-free ¹⁴⁵Sm is through alpha-particle bombardment of neodymium (Nd) targets. The nuclear reaction, for instance, could be ¹⁴⁴Nd(α,3n)¹⁴⁵Sm. Since the product (samarium) is a different element from the target (neodymium), it can be chemically separated to yield a high specific activity product. Research has measured the production cross-sections for ¹⁴⁵Sm via alpha-particle induced reactions on natural neodymium, providing the necessary data to calculate the potential yield from this method.
Table 1: Research Findings on Accelerator-Based ¹⁴⁵Sm Production
| Production Route | Particle Beam | Target Material | Key Findings | Reference(s) |
|---|---|---|---|---|
natSm(d,x)¹⁴⁵Sm |
Deuteron (up to 50 MeV) | Natural Samarium | Excitation functions measured; production occurs directly and via decay of ¹⁴⁵Eu. | arxiv.org |
natSm(p,x)¹⁴⁵Sm |
Proton (up to 65 MeV) | Natural Samarium | Activation cross-sections measured for the first time; provides yield calculation data. | |
natNd(α,x)¹⁴⁵Sm |
Alpha (up to 23 MeV) | Natural Neodymium | Production cross-sections measured; allows for derivation of thick target yields. | |
natNd(α,x)¹⁴⁵Sm |
Alpha (up to 50 MeV) | Natural Neodymium | Excitation functions measured, providing data for optimizing production. |
Indirect Production and Separation Techniques
Parent-Daughter Generator System: The decay of ¹⁴⁵Eu (T½ = 5.93 d) to ¹⁴⁵Sm (T½ = 340 d) provides an effective generator-like system. arxiv.orgthno.org ¹⁴⁵Eu can be produced through various nuclear reactions, such as ¹⁴⁴Sm(p,n)¹⁴⁵Eu or high-energy spallation of tantalum targets followed by mass separation. thno.org After producing and separating ¹⁴⁵Eu, it can be allowed to decay, and the resulting ¹⁴⁵Sm can be periodically separated. This method ensures the production of no-carrier-added ¹⁴⁵Sm.
Post-Irradiation Separation: Regardless of the production method, efficient separation and purification are critical for achieving high specific activity.
Chemical Separation: Techniques such as ion-exchange chromatography and solvent extraction are employed to separate ¹⁴⁵Sm from the target material and any other radioisotopic impurities. For instance, methods have been developed to efficiently separate samarium from neodymium, which is essential for the alpha-particle production route.
Mass Separation: A highly advanced technique for achieving exceptionally high specific activity is electromagnetic isotope separation, or mass separation. This process physically separates isotopes based on their mass-to-charge ratio. While demonstrated extensively for the production of high specific activity Samarium-153, the principle is directly applicable to ¹⁴⁵Sm. researchgate.net Irradiated targets are ionized, and the resulting ion beam is passed through a magnetic field, which separates the ¹⁴⁵Sm ions from the stable target isotopes (e.g., ¹⁴⁴Sm) and other contaminants. This method can increase the specific activity by orders of magnitude. researchgate.net
Table 2: Comparison of Strategies for High Specific Activity ¹⁴⁵Sm
| Strategy | Principle | Advantages | Challenges | Reference(s) |
|---|---|---|---|---|
| Enriched ¹⁴⁴Sm Target | Neutron capture on a highly enriched target. | Direct production route; high yield in a reactor. | Requires highly enriched, expensive target material; product is carrier-added. | nih.gov |
Nd(α,x) Reaction |
Product element is different from the target. | Carrier-free product achievable after chemical separation. | Requires a cyclotron with alpha beams; lower cross-sections compared to neutron capture. | |
| ¹⁴⁵Eu Generator | Separation of ¹⁴⁵Sm from its parent ¹⁴⁵Eu. | Yields no-carrier-added ¹⁴⁵Sm; can be separated repeatedly. | Requires production and purification of the ¹⁴⁵Eu parent. | arxiv.orgthno.org |
| Mass Separation | Physical separation of isotopes post-irradiation. | Produces extremely high specific activity product; removes isotopic impurities. | Technically complex; requires specialized facilities; lower overall efficiency. | researchgate.net |
Radiochemistry and Radiopharmaceutical Precursor Research for Samarium 145
Ligand Design and Chelation Chemistry of Samarium-145
The trivalent samarium ion (Sm³⁺) requires a strong chelating agent to prevent its release in vivo, which would otherwise lead to undesirable accumulation in non-target tissues. wikipedia.org The design of ligands for Sm-145 is guided by the principles of coordination chemistry, aiming to create a complex that is both thermodynamically stable and kinetically inert. The strong ionic nature of the Lu³⁺ ion, a chemical cousin to samarium, suggests that negatively charged hard donor atoms like oxygen are crucial for stable coordination, a principle that extends to samarium. Ligands based on polyamino polycarboxylic acid structures are among the most efficient and widely used for chelating lanthanide ions.
Bifunctional chelating agents (BFCAs) are essential for targeted radiopharmaceuticals. These molecules possess two key components: a strong metal-chelating unit and a reactive functional group. The chelating moiety securely binds the Sm-145 ion, while the functional group allows for covalent attachment to a biological targeting molecule, such as a peptide or antibody.
Research has focused on both acyclic and macrocyclic chelators.
Acyclic Chelators : Derivatives of diethylenetriaminepentaacetic acid (DTPA) are prominent examples. To improve stability, modifications have been made to the DTPA backbone. For instance, creating a more rigid structure, such as in trans-1,2-diaminocyclohexane derivatives, has been explored to enhance chelation properties. The 2-(p-isothiocyanatobenzyl)-6-methyldiethylenetriaminepentaacetic acid is another example of a bifunctional chelate developed for improved labeling of monoclonal antibodies with samarium isotopes.
Macrocyclic Chelators : Ligands like 1,4,7,10-tetraazacyclododecane-N,N′,N″,N‴-tetraacetic acid (DOTA) are known to form exceptionally stable and kinetically inert complexes with lanthanides. The macrocyclic framework provides a pre-organized cavity for the metal ion, contributing to the high stability of the resulting complex. The development of BFCAs based on DOTA allows for the stable incorporation of Sm-145 into targeted drug delivery systems.
A novel synthetic approach for a BFCA for samarium complexation involved the introduction of methanephosphonic functions, which was successfully synthesized in eight steps. Another strategy involved creating semi-rigid analogues of DTPA and TTHA (triethylenetetraminehexaacetic acid) that incorporate an aromatic ring.
For a Sm-145 radiopharmaceutical to be effective, the complex must remain intact under physiological conditions. This requires high thermodynamic stability and, crucially, high kinetic inertness to resist dissociation. Kinetic inertness, which describes the rate of complex dissociation, is often considered more predictive of in vivo behavior than thermodynamic stability alone.
Studies have evaluated various ligands for their ability to chelate samarium isotopes (like ¹⁵³Sm, which is chemically identical to ¹⁴⁵Sm) and have assessed their stability. Macrocyclic chelators like DOTA generally form complexes with lanthanides that exhibit greater kinetic inertness compared to acyclic chelators like DTPA. The rigid structure of the DOTA macrocycle helps to lock the metal ion in place, slowing dissociation.
Research into semi-rigid agents incorporating carboxylic and/or phosphonic groups on a trans-1,2-diaminocyclohexane backbone has been performed to evaluate their chelation properties and stability with ¹⁵³Sm. Competition studies and stability tests in human serum are critical steps in this evaluation. For example, bridged cyclam derivatives with phosphonate (B1237965) or phosphinate pendants have shown high stability and kinetic inertness when complexed with Cu(II), with dissociation half-lives reaching up to 120 hours under harsh conditions (1 M HClO₄, 90 °C), indicating the potential for high stability with other trivalent metals like samarium.
| Ligand Type | Specific Ligand Example | Metal Ion | Key Stability/Inertness Finding | Source |
|---|---|---|---|---|
| Macrocyclic | DOTA | Tb³⁺ (Lanthanide) | Forms highly stable bonds with trivalent lanthanide ions (logKML = 24.2). | |
| Macrocyclic | Bridged Cyclam (H4TE2P) | Cu(II) | High stability (logK = 23.97) and high kinetic inertness (t1/2 = 120 h in 1 M HClO₄, 90 °C). | |
| Macrocyclic | Bridged Cyclam (H2TE2PH) | Cu(II) | High stability (logK = 21.28) and high kinetic inertness (t1/2 = 111 h in 1 M HClO₄, 90 °C). | |
| Acyclic | trans-cyclohexane-1,2-bis(aminomethylphosphonic)-N,N'-bis(ethyl-2-iminodiacetic acid) | ¹⁵³Sm | Demonstrated good chelation properties and stability in human serum. | |
| Acyclic | DTPA Derivatives | ⁹⁰Y | Less stable compared to macrocyclic DOTA derivatives, which can contribute to toxicity. |
Development of Bifunctional Chelating Agents for Samarium Complexation
Nanomaterial Integration for this compound Delivery Systems
Nanoscale drug delivery systems represent a sophisticated approach to cancer therapy, offering the potential for targeted delivery and enhanced bioavailability of therapeutic agents. Integrating Sm-145 into nanomaterials can provide a high local concentration of the radioisotope at the target site, such as a tumor, thereby maximizing the therapeutic effect while minimizing damage to healthy tissue.
Samarium can be incorporated into various nanoparticle formulations. Sm-doped nanoparticles are synthesized using several methods, including electrochemical procedures, sol-gel auto-combustion, and gel-combustion routes. academie-sciences.fr
For example, Sm³⁺-doped Fe₃O₄ nanoparticles have been prepared via cathodic electrodeposition. In another approach, nanoparticles of cobalt ferrite (B1171679) doped with samarium (CoFe₁.₉₈Sm₀.₀₂O₄) were synthesized using a sol-gel auto-combustion method. academie-sciences.fr Similarly, samarium-doped ZnO nanoparticles have been created via a gel-combustion route.
Functionalization of these nanoparticles is crucial for their use in biological systems. This involves coating the nanoparticle surface with biocompatible polymers or targeting ligands. Poly(ethylene glycol) (PEG) is commonly used to coat nanoparticles, which can improve their stability and circulation time in the body. Chitosan, a biopolymer, has also been used to functionalize samarium-doped cobalt ferrite nanoparticles, with the resulting material showing a diminished tendency to aggregate. academie-sciences.fr
| Nanoparticle Type | Synthesis Method | Functionalization Agent | Resulting Particle Size | Source |
|---|---|---|---|---|
| Sm-doped Fe₃O₄ | Cathodic Electrodeposition | None specified (used in epoxy composite) | Not specified | |
| Sm-doped Cobalt Ferrite (CoFe₁.₉₈Sm₀.₀₂O₄) | Sol-gel auto-combustion | Chitosan (CS) | Homogenously distributed into CS matrix | academie-sciences.fr |
| Sm-doped BaTiO₃ | Sol-sol-gel-hydrothermal | Poly(ethylene glycol) (PEG) | ~60 nm (uncoated), ~130 nm (PEG-coated) | |
| Sm-doped ZnO | Gel-combustion | None specified (for photocatalysis) | Not specified |
An environmentally friendly alternative to chemical and physical synthesis methods is the biosynthesis of nanoparticles. This "green synthesis" approach utilizes biological entities, such as plants or microorganisms, to reduce metal ions into nanoparticles. These biological processes are often less costly, more energy-efficient, and produce stable nanoparticles, as native biomolecules can act as capping agents, preventing agglomeration.
The synthesis of samarium nanoparticles via bioreduction has been demonstrated using alfalfa (Medicago sativa). In these studies, alfalfa biomass was reacted with a samarium solution, leading to the formation of samarium nanoparticles. The pH of the reaction plays a critical role in controlling the size of the resulting nanoparticles. For instance, at a pH of 4, a larger number of smaller nanoparticles (1-3 nm) were formed, whereas at a pH of 6, the majority of nanoparticles were larger, ranging from 2 to 8 nm. While studies have shown the feasibility of samarium bioaccumulation, research specifically verifying the mechanisms of Sm bioreduction and biosynthesis is still an emerging area. This approach holds promise for creating controlled-size lanthanide nanoparticles for applications in nuclear medicine. oup.com
Research on this compound Nanoparticles for Controlled Release Remains Limited
Despite extensive searches of scientific literature, there is a notable absence of published research specifically investigating the interaction of this compound (¹⁴⁵Sm) labeled nanoparticles with biological systems for controlled release applications. While information is available on the production and nuclear properties of ¹⁴⁵Sm, and general principles of nanoparticle-biomaterial interactions are well-documented for other radionuclides, specific data for ¹⁴⁵Sm in this context is not publicly available.
This compound is a synthetic radioisotope produced by the neutron irradiation of enriched Samarium-144 (¹⁴⁴Sm). It has a half-life of 340 days and decays by electron capture, emitting photons with energies primarily in the range of 38 to 61 keV. These properties have led to its consideration as a brachytherapy source for treating tumors, with some patents and early research highlighting its potential for photon activation therapy. In this proposed application, the photons from an implanted ¹⁴⁵Sm source would activate a co-administered, non-radioactive agent like iodine-127 within the tumor, triggering a localized cytotoxic effect.
However, the translation of this potential into nanoparticle-based controlled release systems appears to be an underexplored area of research. Key aspects crucial for evaluating such a system, including the formation of a protein corona around ¹⁴⁵Sm-nanoparticles, their stability in biological fluids, mechanisms of cellular uptake, and the kinetics of ¹⁴⁵Sm release from the nanoparticle carrier, have not been detailed in the available scientific literature. Consequently, there are no specific research findings or data tables to present on the evaluation of ¹⁴⁵Sm nanoparticle interaction with the biological milieu for controlled release.
While studies exist for other samarium isotopes, such as Samarium-153 (¹⁵³Sm), in the context of radionuclide therapy, and for various other nanoparticles, this information cannot be directly extrapolated to ¹⁴⁵Sm due to differences in decay characteristics and potential variations in chemical behavior when incorporated into nanoparticle formulations. The development of any novel radiopharmaceutical, including ¹⁴⁵Sm-labeled nanoparticles, would necessitate rigorous investigation into these fundamental interactions to ensure safety and efficacy.
At present, the scientific community has not published data that would allow for a detailed analysis as per the requested topic. The potential of ¹⁴⁵Sm in nanomedicine, particularly for controlled release, remains a field open for future investigation.
Pre Clinical Radiobiological Investigations and Mechanistic Studies of Samarium 145 Interactions
Cellular and Subcellular Radiation Dosimetry Modeling for Samarium-145
Accurate dosimetry is crucial for predicting the biological effects of ¹⁴⁵Sm. This involves modeling the energy deposition at the cellular and even subcellular level, considering the short-range and high linear energy transfer (LET) of its emitted electrons.
Monte Carlo (MC) simulation is a powerful computational tool used to model the stochastic nature of radiation transport and energy deposition in matter. researchgate.net For ¹⁴⁵Sm, MC codes like Geant4-DNA and the Particle and Heavy Ion Transport code System (PHITS) can be employed to perform microdosimetric calculations. These simulations track individual particle histories, including photons and electrons, as they interact with cellular and subcellular structures. This allows for the determination of quantities such as the specific energy (z) and lineal energy (y) in microscopic volumes, providing insights into the quality of the radiation and its potential biological effectiveness. The accuracy of these simulations is dependent on the detailed modeling of cellular geometries and the physics of low-energy electron interactions.
Key aspects of Monte Carlo simulations for ¹⁴⁵Sm microdosimetry include:
Source Definition: Modeling the decay spectrum of ¹⁴⁵Sm, including the energies and emission probabilities of its characteristic X-rays and Auger electrons.
Geometry Modeling: Creating realistic models of cells and their subcellular compartments (nucleus, cytoplasm) to accurately simulate dose deposition.
Physics Processes: Incorporating detailed cross-section data for low-energy electron interactions, such as ionization, excitation, and elastic scattering, which are critical for Auger electron dosimetry.
The Medical Internal Radiation Dose (MIRD) formalism is widely used for internal dosimetry calculations. A key component of this formalism is the S-value, which represents the mean absorbed dose to a target region per unit of cumulated activity in a source region. For low-energy emitters like ¹⁴⁵Sm, S-value calculations must account for the distinct contributions of photons and Auger electrons.
The S-value is dependent on:
Type and energy of the radiation: Auger electrons deposit their energy over very short distances, leading to high S-values for subcellular targets when the radionuclide is localized within or near the cell nucleus.
Subcellular distribution of the radionuclide: The localization of ¹⁴⁵Sm within the cell (e.g., nucleus, cytoplasm, or cell surface) significantly impacts the dose delivered to critical targets like the DNA.
Software tools like MIRDcell have been developed to calculate S-values for various radionuclides and cellular geometries, though specific pre-calculated values for ¹⁴⁵Sm may not be as readily available as for more commonly used isotopes. However, the principles and methodologies can be applied to ¹⁴⁵Sm.
| Radiation Type | Typical Range in Tissue | Significance for ¹⁴⁵Sm Dosimetry |
| Auger Electrons | Nanometers to micrometers | High energy deposition in very small volumes, leading to significant localized damage if the source is near critical cellular structures like DNA. |
| Low-Energy Photons | Millimeters to centimeters | Contribute to the dose to the cell itself and surrounding cells (cross-fire effect), resulting in a more uniform dose distribution over a larger area compared to Auger electrons. |
Beyond single-cell dosimetry, theoretical models are used to predict the dose distribution in more complex, heterogeneous tissues. This is particularly important for brachytherapy applications where ¹⁴⁵Sm sources are implanted into tumors. These models must account for the varying cellular composition and density of tissues, which can affect the transport of low-energy photons.
Factors considered in theoretical modeling of dose distribution include:
Source geometry and activity: The physical arrangement and strength of the ¹⁴⁵Sm sources.
Tissue composition: The different types of cells and extracellular matrix present in the tissue.
Attenuation and scattering of photons: How the low-energy photons from ¹⁴⁵Sm are absorbed and scattered as they travel through tissue.
These models often utilize analytical methods or are combined with Monte Carlo simulations to provide a comprehensive picture of the dose distribution within a tumor and surrounding healthy tissues.
S-Value Calculations for Low-Energy Photon and Auger Electron Emitters
Mechanisms of Radiation-Induced Cellular Effects (In Vitro/In Vivo Research Models)
The unique decay properties of ¹⁴⁵Sm, particularly the emission of Auger electrons, lead to distinct mechanisms of radiation-induced cellular damage compared to higher-energy beta or gamma emitters.
The primary target for radiation-induced cell killing is the DNA. The low-energy electrons emitted by ¹⁴⁵Sm can cause a high density of ionizations in close proximity to the DNA molecule, leading to complex and difficult-to-repair DNA lesions.
DNA Damage: Auger electrons can induce a high frequency of double-strand breaks (DSBs), which are considered the most lethal form of DNA damage. thno.org The high LET nature of these electrons can result in clustered DNA damage, where multiple lesions (DSBs, single-strand breaks, and base damage) are formed within a small region of the DNA.
Repair Pathway Modulation: The complex nature of the DNA damage induced by Auger electrons can overwhelm the cell's normal repair mechanisms. Key DNA damage response (DDR) pathways, such as non-homologous end joining (NHEJ) and homologous recombination (HR), are activated. However, the clustered damage may be less efficiently repaired, increasing the likelihood of misrepair, genomic instability, and ultimately, cell death. Investigations may involve studying the activation of key DDR proteins like ATM, ATR, and DNA-PKcs, and the formation of γ-H2AX foci, a marker of DNA double-strand breaks.
| DNA Repair Pathway | Function | Relevance to ¹⁴⁵Sm-Induced Damage |
| Base Excision Repair (BER) | Repairs single base damages and single-strand breaks. | May be involved in repairing some of the less complex lesions induced by ¹⁴⁵Sm. |
| Nucleotide Excision Repair (NER) | Repairs bulky DNA adducts and helix-distorting lesions. | Less likely to be the primary pathway for the clustered damage caused by Auger electrons. |
| Non-Homologous End Joining (NHEJ) | A major pathway for repairing double-strand breaks throughout the cell cycle. | Likely a critical pathway for repairing ¹⁴⁵Sm-induced DSBs, but may be prone to errors with complex damage. |
| Homologous Recombination (HR) | A high-fidelity pathway for repairing double-strand breaks, primarily active in the S and G2 phases of the cell cycle. | Also crucial for repairing ¹⁴⁵Sm-induced DSBs, but its capacity can be exceeded by extensive damage. |
The emission of a cascade of low-energy Auger electrons following electron capture in ¹⁴⁵Sm is a key factor in its radiotoxicity. This highly localized energy deposition can lead to radiosensitization, where the biological effectiveness of the radiation is enhanced beyond what would be expected from the absorbed dose alone.
The mechanisms of radiosensitization by Auger electrons include:
High-LET-like effects: The dense ionization tracks produced by Auger electrons are similar to those of high-LET radiation, leading to a higher relative biological effectiveness (RBE). This results in more severe and less repairable cellular damage. thno.org
Coulomb explosion: The emission of multiple electrons can leave the atom in a highly charged state, potentially leading to the "Coulomb explosion" of the molecule it is part of. If ¹⁴⁵Sm is incorporated into or is in close proximity to the DNA, this can cause direct and severe disruption of the DNA structure.
Chemical sensitization: The use of ¹⁴⁵Sm in photon activation therapy involves activating stable iodine incorporated into tumor cell DNA. The photoelectric absorption of photons from ¹⁴⁵Sm by iodine triggers Auger cascades, leading to localized damage and enhancing the therapeutic effect.
Studies on Cell Cycle Perturbation and Apoptotic Induction Pathways
The cytotoxic effects of ionizing radiation, including the Auger electrons emitted by this compound (¹⁴⁵Sm), are fundamentally linked to the induction of cellular damage, which subsequently triggers complex signaling cascades governing cell fate. These pathways can lead to cell cycle arrest, allowing time for DNA repair, or, if the damage is too severe, the initiation of programmed cell death, known as apoptosis. researchgate.net
Ionizing radiation promotes the formation of DNA lesions, most critically double-strand breaks (DSBs). researchgate.net The cell recognizes this damage through a sophisticated network of sensor proteins, primarily from the PIKK family of kinases: ATM (Ataxia-Telangiectasia Mutated), ATR (Ataxia Telangiectasia and Rad3-related), and DNA-PKcs (DNA-dependent protein kinase, catalytic subunit). researchgate.net Upon activation, these kinases phosphorylate a cascade of downstream effector proteins, including the checkpoint kinases CHK1 and CHK2. This action leads to the stabilization and activation of the tumor suppressor protein p53. researchgate.net The accumulation of active p53 is a critical juncture that can halt the cell cycle, typically at the G1/S or G2/M transitions, to prevent the replication of damaged DNA. researchgate.net
Should the DNA damage prove irreparable, these same pathways can pivot towards inducing apoptosis. researchgate.net This is often mediated through both intrinsic (mitochondrial) and extrinsic (death receptor) pathways that converge on the activation of a family of cysteine proteases called caspases. The activation of initiator caspases (like caspase-8 and caspase-9) leads to a proteolytic cascade that activates effector caspases (such as caspase-3), which then execute the dismantling of the cell by cleaving critical cellular substrates, resulting in the characteristic morphological changes of apoptosis. For instance, studies with other radionuclides have demonstrated apoptosis induction through the activation of caspases-2, -8, -9, and -3, along with cleavage of PARP (Poly (ADP-ribose) polymerase). Another major pathway that can promote radiation-induced apoptosis involves the synthesis of ceramide, mediated by sphingomyelinase. researchgate.net
The table below summarizes key molecular players involved in the cellular response to radiation-induced damage, which are relevant to the mechanistic action of ¹⁴⁵Sm.
| Pathway Component | Role in Cellular Response | Primary Function |
| Sensor Kinases | ||
| ATM, ATR, DNA-PKcs | Damage Recognition | Detect DNA double-strand and single-strand breaks and initiate the DNA Damage Response (DDR). researchgate.net |
| Checkpoint Kinases | ||
| CHK1, CHK2 | Signal Transduction | Phosphorylate downstream targets to enforce cell cycle arrest. researchgate.net |
| Effector Proteins | ||
| p53 | Cell Fate Determination | Acts as a transcription factor to induce cell cycle arrest or apoptosis. researchgate.net |
| Apoptosis Executioners | ||
| Caspases (e.g., -3, -8, -9) | Programmed Cell Death | Proteases that dismantle the cell in a controlled manner. |
| Ceramide | Apoptosis Induction | Lipid second messenger involved in stress-induced apoptosis pathways. researchgate.net |
Exploration of Immunomodulatory Effects on Tumor Microenvironment (Mechanistic)
The interaction of radiation from radionuclides like ¹⁴⁵Sm with tumor cells extends beyond direct cytotoxicity to encompass significant modulation of the tumor microenvironment (TME). This can transform an immunologically "cold" or suppressive TME into a "hot" environment that is more susceptible to immune-mediated destruction. A key mechanism underlying this is the induction of immunogenic cell death (ICD).
Unlike apoptosis, which is typically immunologically silent, ICD is a form of regulated cell death that stimulates an adaptive immune response against tumor antigens. The emission of radiation from ¹⁴⁵Sm can trigger ICD through the release of damage-associated molecular patterns (DAMPs) from dying tumor cells. These molecules act as danger signals that alert and activate the innate immune system.
Key DAMPs and their immunomodulatory functions include:
Surface-Exposed Calreticulin (CRT): Acts as a pro-phagocytic "eat-me" signal, promoting the engulfment of dying tumor cells by dendritic cells (DCs).
Secreted Adenosine Triphosphate (ATP): Functions as a "find-me" signal, attracting DCs and other immune cells to the tumor site.
High-Mobility Group Box 1 (HMGB1): When released into the extracellular space, it binds to receptors like Toll-like receptor 4 (TLR4) on DCs, promoting their maturation and antigen presentation capabilities.
The maturation of DCs is a critical step in bridging the innate and adaptive immune responses. These professional antigen-presenting cells (APCs) process tumor antigens from the engulfed cancer cells and present them to T-lymphocytes. This leads to the priming and activation of tumor-specific cytotoxic CD8+ T cells, which can then recognize and eliminate remaining cancer cells throughout the body, a phenomenon known as the "abscopal effect".
However, the immunomodulatory effects of radiation can be a "double-edged sword". While promoting anti-tumor immunity, radiation can also induce immunosuppressive responses, such as the recruitment of regulatory T cells (Tregs) and myeloid-derived suppressor cells (MDSCs) into the TME, or the upregulation of immune checkpoint molecules like Programmed Death-Ligand 1 (PD-L1) on surviving tumor cells. The balance between these immunostimulatory and immunosuppressive signals ultimately determines the net immunological outcome of the radiotherapy.
| Immunomodulatory Factor | Mechanism of Action | Effect on TME |
| Immunogenic Cell Death (ICD) | Release of DAMPs from dying tumor cells. | Promotes an anti-tumor immune response. |
| Calreticulin (CRT) | Acts as a pro-phagocytic signal on the cell surface. | Enhances engulfment of tumor cells by Dendritic Cells. |
| ATP (extracellular) | Chemoattractant for immune cells. | Recruits Dendritic Cells to the tumor. |
| HMGB1 (extracellular) | Ligand for TLR4, promoting DC maturation. | Activates antigen-presenting cells. |
| Type I Interferons (IFNs) | Triggered by pathways like cGAS-STING. | Stimulates innate and adaptive immune responses. |
| PD-L1 | Upregulated on tumor cells post-radiation. | Suppresses T-cell activity, promoting immune escape. |
Targeting Strategy Research and Development
Development of Ligand-Receptor Binding Mechanisms for Specificity Enhancement
The efficacy of targeted radionuclide therapy hinges on the selective delivery of cytotoxic agents like ¹⁴⁵Sm to cancer cells while sparing healthy tissues. This selectivity is achieved by conjugating the radionuclide to a targeting moiety—typically a ligand—that binds with high affinity and specificity to a receptor or antigen overexpressed on the tumor cell surface. The development of these ligands is grounded in fundamental principles of molecular recognition.
Three primary models describe the mechanism of ligand-receptor binding:
Lock-and-Key Model: This earliest model envisions the ligand and receptor as rigid structures with perfectly complementary shapes, where only the correct ligand (the "key") fits into the receptor's binding site (the "lock"). This model emphasizes shape complementarity as the basis for specificity.
Induced Fit Model: Acknowledging the flexibility of proteins, this model proposes that the binding of a ligand induces a conformational change in the receptor's binding site. This dynamic interaction allows for a tighter and more specific binding interface than a rigid model would permit.
Conformational Selection Model: This model posits that proteins exist in a dynamic equilibrium of different conformations, some of which are capable of binding a ligand. The ligand then selectively binds to its preferred conformation, shifting the equilibrium towards that state. This mechanism is considered highly versatile and can encompass induced fit as a special case.
Understanding these mechanisms is crucial for rational drug design. By elucidating the three-dimensional structure of a target receptor and its interactions with potential ligands, researchers can design molecules with optimized binding kinetics (fast on-rates, k_on, and slow off-rates, k_off), leading to high binding affinity (K_a) and prolonged retention at the tumor site. This ensures that the radionuclide payload, such as ¹⁴⁵Sm, remains localized long enough to deliver a therapeutic dose of radiation.
Pre-clinical Evaluation of Molecular Targeting Approaches (Mechanistic)
The translation of a targeting concept from theory to a viable radiopharmaceutical requires rigorous pre-clinical evaluation. This process involves conjugating a radionuclide, such as ¹⁴⁵Sm, to a targeting molecule and assessing its performance in vitro and in vivo.
A key molecular targeting approach for which ¹⁴⁵Sm was initially proposed involves its use in photon activation therapy. In this strategy, a tumor is pre-loaded with a stable halogenated compound, such as iododeoxyuridine (IdUrd), which is a thymidine (B127349) analog that gets incorporated into the DNA of rapidly dividing cancer cells. The ¹⁴⁵Sm source is then implanted near the tumor. The low-energy photons emitted by ¹⁴⁵Sm activate the iodine-127 in IdUrd, triggering a cascade of Auger electrons that cause highly localized and irreparable damage to the tumor cell's DNA.
More broadly, pre-clinical studies for targeted radionuclide therapies evaluate several classes of targeting vectors, each with distinct pharmacokinetic properties.
| Targeting Vector | Description | Examples of Targets | Associated Radionuclides (Examples) |
| Small Molecules | Low molecular weight inhibitors or ligands that rapidly penetrate tumors but also clear quickly from the body. | Prostate-Specific Membrane Antigen (PSMA), Somatostatin Receptors (SSTR2). | ⁶⁸Ga, ¹⁷⁷Lu, ²²⁵Ac |
| Peptides | Short chains of amino acids, offering a balance of good tumor penetration and favorable clearance kinetics. | Somatostatin Receptors (SSTRs), Gastrin-Releasing Peptide Receptor (GRPr). | ¹⁷⁷Lu, ⁹⁰Y, ²¹³Bi |
| Antibodies (mAbs) | Large proteins with very high specificity and long circulation times, leading to high tumor accumulation. | CD20, CD22, HER2, PSMA. | ⁹⁰Y, ¹⁷⁷Lu, ²²⁵Ac |
Pre-clinical evaluation typically involves:
In vitro studies: Using cancer cell lines that overexpress the target receptor to confirm binding affinity, specificity, and cellular internalization of the radiolabeled ligand.
In vivo studies: Using animal models (e.g., mice with tumor xenografts) to assess the biodistribution, pharmacokinetics, tumor uptake, and off-target accumulation of the radiopharmaceutical. These studies are crucial for determining the potential therapeutic efficacy and predicting potential toxicities, for instance in the kidneys or salivary glands, which can be dose-limiting organs.
For example, pre-clinical studies with another samarium isotope, the beta-emitting ¹⁵³Sm, have explored its use when chelated to DOTA-TATE for targeting SSTR2-positive neuroendocrine tumors, demonstrating the versatility of samarium isotopes in targeted radiotherapy. Similar pre-clinical frameworks would be essential to validate and optimize any ¹⁴⁵Sm-based targeted therapeutic.
Advanced Dosimetry Research and Modeling for Samarium 145 Radiations
Development of High-Resolution Dosimetric Techniques
The development of high-resolution dosimetry is crucial for accurately measuring the complex dose distributions associated with advanced radiation therapy modalities. For Samarium-145, which emits low-energy photons between 38 and 61 keV, this is particularly important for applications like microbeam radiation therapy (MRT).
Samarium-Doped Glass Dosimeters for Microbeam Radiation Therapy Research
Microbeam Radiation Therapy (MRT) is an experimental cancer treatment that utilizes arrays of microscopic, high-dose synchrotron-generated X-ray beams. A key requirement for MRT dosimetry is the ability to measure dose with high spatial resolution and a large dynamic range. To meet this need, researchers have developed and characterized samarium-doped glass dosimeters.
These dosimeters operate on the principle of valency conversion of samarium ions (Sm³⁺ to Sm²⁺) upon exposure to ionizing radiation. The change in the oxidation state alters the photoluminescence spectrum of the glass, and the intensity of the spectral lines corresponding to each ion can be correlated to the absorbed dose. Both fluorophosphate (B79755) and fluoroaluminate glasses doped with samarium have been investigated for this purpose.
Key research findings include:
High Spatial Resolution: The ability to measure dose distributions with micrometer-scale resolution has been demonstrated, which is essential for characterizing the sharp dose gradients in MRT.
Wide Dynamic Range: These dosimeters have shown a dynamic range suitable for MRT, with some materials capable of measuring doses from 0.1 Gy up to 10,000 Gy.
Reusability: The dosimeters can be reused after thermal annealing or exposure to ultraviolet light, which erases the radiation-induced changes.
| Property | Finding | Source |
|---|---|---|
| Principle of Operation | Valency conversion of samarium ions (Sm³⁺ to Sm²⁺) upon irradiation. | |
| Key Advantage | High spatial resolution (micrometer scale) and wide dynamic dose range. | |
| Demonstrated Application | Characterization of microbeam array dose distributions. | |
| Reusability | Possible through thermal annealing or UV light exposure. |
Characterization of Dosimetric Properties (e.g., sensitivity, dynamic range)
The dosimetric properties of various materials for measuring this compound radiation have been a subject of investigation. For samarium-doped glasses, research has focused on quantifying their sensitivity and dynamic range. Studies have shown that the conversion efficiency from Sm³⁺ to Sm²⁺ is nearly linear with the irradiation dose up to 150 Gy and begins to saturate at doses above 1500 Gy. This response is correlated with an increase in the optical absorbance of the glass due to the formation of color centers.
The characterization of dosimetric properties is not limited to novel detectors. For established dosimetry systems, understanding their response to the specific radiation spectrum of Sm-145 is crucial for accurate dose measurement in potential clinical applications. This includes evaluating their energy response, linearity, and fading characteristics.
Computational Dosimetry Models and Algorithms
Computational modeling plays a vital role in understanding and predicting the dose deposition from radiation sources like this compound. These models are essential for treatment planning and for optimizing therapeutic ratios.
Application of Particle and Heavy Ion Transport Code Systems (PHITS)
PHITS (Particle and Heavy Ion Transport code System) is a multipurpose Monte Carlo code that can simulate the transport of various particles, including photons, over a wide range of energies. This makes it a valuable tool for detailed dosimetric studies of this compound.
PHITS can be used to:
Simulate the transport of photons emitted from a Sm-145 source through complex geometries, such as a patient's anatomy represented by a computational phantom.
Calculate various dosimetric quantities, including absorbed dose, heat deposition, and particle fluence.
Model the interactions of photons with different tissues, providing a detailed understanding of the energy deposition at a macroscopic and microscopic level.
The accuracy of PHITS simulations relies on comprehensive nuclear data libraries and sophisticated physics models that describe the interaction of radiation with matter.
Development of Biokinetic and Pharmacokinetic Models for Radionuclide Transport and Distribution
When this compound is administered systemically, understanding its distribution within the body is critical for accurate dosimetry. Biokinetic and pharmacokinetic models are developed to describe the uptake, retention, and excretion of the radionuclide in various organs and tissues.
For lanthanides like samarium, generic biokinetic models have been proposed by organizations such as the International Commission on Radiological Protection (ICRP). These models are often based on data from studies with both human subjects and laboratory animals and consider the physico-chemical properties of the elements.
Key aspects of these models for lanthanides include:
Systemic Distribution: Lighter lanthanides, including samarium, tend to distribute primarily to the liver, with the skeleton as a secondary site of deposition.
Excretion: The primary route of excretion for lighter lanthanides is through the feces.
Model Structure: These models typically consist of compartments representing different organs and tissues, with transfer rates between compartments describing the movement of the radionuclide.
It is important to note that while generic models are useful, the specific chemical form of the this compound (e.g., chelated vs. ionic) can significantly influence its biokinetics.
Optimization of Dose Planning Algorithms for Photon-Emitting Isotopes
Accurate and efficient dose planning algorithms are essential for the clinical implementation of brachytherapy with photon-emitting isotopes like this compound. Historically, dose calculation formalisms like the TG-43 protocol have been widely used for brachytherapy sources. This formalism provides a method for calculating the dose distribution around a source based on measured data.
Modern treatment planning systems (TPS) are increasingly incorporating more advanced, model-based dose calculation algorithms, such as Monte Carlo simulations and collapsed cone convolution/superposition. These algorithms can more accurately account for factors like tissue heterogeneities and complex source geometries.
The optimization of these algorithms for low-energy photon emitters like Sm-145 involves:
Accurate Source Modeling: Precisely defining the geometry and emission spectrum of the Sm-145 brachytherapy source.
Patient-Specific Calculations: Utilizing patient-specific anatomical data from imaging studies (e.g., CT scans) to perform dose calculations on a voxel-by-voxel basis.
Inverse Planning: Employing optimization algorithms that can automatically determine the best source positions and dwell times to deliver the desired dose to the tumor while sparing surrounding healthy tissues.
Comparative Studies and Future Research Directions in Samarium 145 Radioscience
Comparison of Samarium-145 with Other Therapeutic Radioisotopes (e.g., Iodine-125, Samarium-153, Lutetium-177)
The selection of a radionuclide for therapeutic applications is critically dependent on its decay characteristics, including its half-life and the type and energy of its emitted radiations. A comparative analysis of this compound (¹⁴⁵Sm) with other established therapeutic radioisotopes such as Iodine-125 (¹²⁵I), Samarium-153 (¹⁵³Sm), and Lutetium-177 (¹⁷⁷Lu) reveals distinct profiles that dictate their respective utilities.
This compound (¹⁴⁵Sm) possesses a half-life of 340 days and decays via electron capture to Promethium-145 (¹⁴⁵Pm). This decay process is characterized by the emission of Auger electrons and low-energy X-rays, making it a potential candidate for targeted radionuclide therapy where localized energy deposition is desired.
Iodine-125 (¹²⁵I) has a half-life of approximately 59.4 to 60.1 days. It decays by electron capture to an excited state of Tellurium-125. This decay results in the emission of low-energy gamma photons (around 35 keV), characteristic X-rays (27-32 keV), and a cascade of Auger electrons. The majority of the energy is released in the form of these low-energy electrons, which have a very short range in tissue, leading to high localized radiation doses.
Samarium-153 (¹⁵³Sm) has a much shorter half-life of 46.3 hours (1.93 days). It decays by beta emission, releasing beta particles with maximum energies of 640 keV (30%), 710 keV (50%), and 810 keV (20%), and also emits a prominent gamma photon at 103 keV, which is suitable for imaging. This combination of beta and gamma emissions makes ¹⁵³Sm a theranostic agent, allowing for both therapy and diagnosis. The beta particles have an average range of 0.5 mm and a maximum range of 3.0 mm in water.
Lutetium-177 (¹⁷⁷Lu) has a half-life of about 6.65 days. It decays via beta emission to stable Hafnium-177, accompanied by the emission of low-energy gamma radiation. The maximum energy of the beta particles is 497 keV, and it also emits gamma photons at 113 keV and 208 keV. These emissions provide a balance for therapeutic efficacy and the potential for imaging, making ¹⁷⁷Lu a widely used theranostic radionuclide. The mean penetration range of its beta particles in soft tissue is approximately 670 µm.
Interactive Data Table: Comparison of Radioisotope Decay Characteristics
| Radioisotope | Half-Life | Decay Mode | Principal Emissions (Energy) |
| This compound (¹⁴⁵Sm) | 340 days | Electron Capture | Auger electrons, X-rays |
| Iodine-125 (¹²⁵I) | 59.4 - 60.1 days | Electron Capture | Auger electrons, Gamma (35 keV), X-rays (27-32 keV) |
| Samarium-153 (¹⁵³Sm) | 46.3 hours | Beta Emission | Beta particles (E_max 640, 710, 810 keV), Gamma (103 keV) |
| Lutetium-177 (¹⁷⁷Lu) | 6.65 days | Beta Emission | Beta particles (E_max 497 keV), Gamma (113, 208 keV) |
The relative biological effectiveness (RBE) of radiation is a measure of its capacity to produce a specific biological effect compared to a standard radiation, typically cobalt-60 (B1206103) gamma rays. For low-energy photon emitters like this compound and Iodine-125, the RBE can be significantly influenced by the localized deposition of energy from Auger electrons.
The decay of ¹²⁵I results in the emission of a high number of Auger electrons, leading to a high density of ionization events in close proximity to the decay site. This high linear energy transfer (LET) nature of Auger electrons can result in complex and difficult-to-repair DNA damage, such as double-strand breaks. Consequently, the RBE of ¹²⁵I can be substantially higher than that of high-energy photons, particularly when the radionuclide is internalized within the cell nucleus.
While specific RBE values for this compound are not as extensively documented in publicly available literature, its decay via electron capture and subsequent emission of Auger electrons suggests a similar potential for high RBE at the cellular level. The biological effectiveness would be highly dependent on the subcellular localization of the ¹⁴⁵Sm atom. If concentrated within or near the cell nucleus, the short-range, high-LET Auger electrons could induce significant cytotoxicity.
In contrast, the beta particles emitted by ¹⁵³Sm and ¹⁷⁷Lu have a longer range and lower LET compared to Auger electrons. While effective for treating larger tumor volumes, their RBE for causing complex DNA damage at the single-cell level may be lower than that of Auger electron emitters when localized intracellularly. Radionuclides that emit Auger electrons are considered particularly beneficial for treating small clusters of cancer cells or micrometastases due to their high cytotoxicity and short-range biological effectiveness.
Analysis of Decay Characteristics and Emission Profiles
Integration of this compound into Multi-Modality Research Frameworks
The unique properties of this compound, particularly its long half-life and decay characteristics, position it as a valuable tool for integration into multi-modality research frameworks. In such frameworks, different imaging and therapeutic techniques are combined to provide a more comprehensive understanding and treatment of diseases.
Given that ¹⁴⁵Sm emits low-energy photons, it could potentially be used in conjunction with high-resolution imaging modalities like Single Photon Emission Computed Tomography (SPECT). While the photon energies are low, advanced detector technologies could enable visualization of its biodistribution. This could be particularly useful in preclinical research to track the localization of ¹⁴⁵Sm-labeled compounds over extended periods, owing to its 340-day half-life.
Furthermore, the paramagnetic nature of the lanthanide element samarium opens up the possibility of its use in Magnetic Resonance Imaging (MRI). By chelating ¹⁴⁵Sm with appropriate ligands that also have MRI contrast properties, a dual-modality imaging agent could be developed. This would allow for the correlation of anatomical information from MRI with functional data from the radionuclide's emissions.
Emerging Research Frontiers and Methodological Advancements
The low-energy photons emitted by this compound present a challenge for conventional gamma cameras but also an opportunity for the development of novel, high-resolution detection systems. Research in this area could focus on semiconductor-based detectors, such as Cadmium Zinc Telluride (CZT), which offer superior energy resolution compared to traditional sodium iodide scintillators. Improved energy resolution would allow for better discrimination of the characteristic X-rays of ¹⁴⁵Sm from scattered radiation, leading to clearer images.
Another avenue of research is the development of specialized collimators designed to optimize the collection of low-energy photons, thereby improving sensitivity and spatial resolution. Furthermore, advancements in image reconstruction algorithms tailored to the specific physics of ¹⁴⁵Sm decay could enhance image quality and quantitative accuracy.
In the context of nuclear energy, certain isotopes of samarium, such as the stable fission product ¹⁴⁹Sm, are known to be significant neutron poisons due to their large neutron absorption cross-sections. This property allows them to absorb neutrons that would otherwise contribute to the fission chain reaction, thereby affecting reactor control and fuel cycle efficiency.
Interdisciplinary Approaches in Nuclear Medicine Research (e.g., Combination with Immunotherapy Mechanisms)
The convergence of nuclear medicine and immunology has opened promising avenues for cancer treatment, with a growing interest in combining targeted radionuclide therapy (TRT) with immunotherapy. While research in this interdisciplinary space has largely focused on established therapeutic radionuclides, the unique properties of this compound (¹⁴⁵Sm) present a compelling case for its investigation in combination with immunomodulatory agents. This section explores the theoretical framework and potential research directions for integrating ¹⁴⁵Sm into the landscape of radioimmunotherapy.
The primary rationale for combining TRT with immunotherapy lies in the ability of targeted radiation to not only directly kill cancer cells but also to modulate the tumor microenvironment (TME), making it more susceptible to an immune attack. Ionizing radiation can induce immunogenic cell death, a process that releases tumor-associated antigens (TAAs) and damage-associated molecular patterns (DAMPs). This, in turn, can prime an anti-tumor immune response by activating antigen-presenting cells (APCs) and subsequently cytotoxic T lymphocytes (CTLs).
Research Findings on Radionuclide-Immunotherapy Combinations
While direct clinical or preclinical studies on the combination of this compound and immunotherapy are not extensively documented in publicly available literature, valuable insights can be drawn from studies involving its sister isotope, Samarium-153 (¹⁵³Sm), and other therapeutic radionuclides. These studies provide a strong basis for future research into ¹⁴⁵Sm.
For instance, studies with ¹⁵³Sm-EDTMP have shown that this bone-seeking radiopharmaceutical can up-regulate the expression of various cell surface molecules on cancer cells, including Fas, MHC class I, and intercellular adhesion molecule-1 (ICAM-1). This increased expression can render tumor cells more recognizable and susceptible to killing by CTLs. Research has demonstrated that exposure to ¹⁵³Sm-EDTMP can enhance the killing of prostate cancer cells by T cells specific for tumor antigens like PSA.
These findings suggest a synergistic potential where the radionuclide acts as an in situ vaccine, creating a more immunologically "hot" tumor environment that can be further exploited by checkpoint inhibitors or other immunotherapeutic strategies.
Table 1: Effects of Samarium-153-EDTMP on Tumor Cell Phenotype
| Cell Surface Molecule/Antigen | Cancer Cell Lines Studied | Observed Effect | Potential Immunological Implication |
| Fas (CD95) | Prostate, Lung, Breast | Upregulation | Increased susceptibility to apoptosis mediated by T cells. |
| MHC Class I | Prostate, Lung, Breast | Upregulation | Enhanced presentation of tumor antigens to cytotoxic T cells. |
| ICAM-1 (CD54) | Prostate, Lung, Breast | Upregulation | Strengthened adhesion between tumor cells and T cells, facilitating killing. |
| Carcinoembryonic Antigen (CEA) | Prostate, Lung, Breast | Upregulation | Increased target for CEA-specific immunotherapies. |
| Mucin-1 (MUC-1) | Prostate, Lung, Breast | Upregulation | Increased target for MUC-1-specific immunotherapies. |
| Prostate-Specific Antigen (PSA) | Prostate | Increased Gene Expression | Enhanced targeting for PSA-specific vaccines and T-cell therapies. |
This table is based on findings from studies on Samarium-153 and is presented here as a model for potential research directions with this compound.
This compound: A Candidate for Radioimmunotherapy
This compound decays by electron capture and emits a cascade of low-energy Auger electrons. This characteristic is particularly advantageous for targeted therapy. Auger electrons have a very short range in tissue (from nanometers to micrometers), which allows for highly localized energy deposition. When a ¹⁴⁵Sm-labeled targeting molecule, such as a monoclonal antibody, binds to a cancer cell, these Auger electrons can induce complex and difficult-to-repair DNA double-strand breaks, leading to potent cytotoxicity with minimal damage to surrounding healthy tissues.
The potential for combining ¹⁴⁵Sm-based radioimmunotherapy with other treatment modalities is significant. The high linear energy transfer (LET) of Auger electrons could be particularly effective in killing radioresistant tumor cells. Furthermore, the immunogenic cell death induced by ¹⁴⁵Sm could potentially convert immunologically "cold" tumors, which are generally unresponsive to immunotherapy, into "hot" tumors that are infiltrated with immune cells.
Future Research Directions
The exploration of ¹⁴⁵Sm in interdisciplinary nuclear medicine research is still in its nascent stages. Future investigations should focus on several key areas:
Development of ¹⁴⁵Sm-labeled Targeting Vectors: Research is needed to develop and evaluate monoclonal antibodies, antibody fragments, or other small molecules that can be stably labeled with ¹⁴⁵Sm and specifically target antigens on various cancer types.
Dosimetry and Radiobiology: Detailed dosimetric studies are required to understand the energy deposition of ¹⁴⁵Sm's Auger electrons at the subcellular level and to correlate these findings with biological responses.
Combination with Other Therapies: Investigating the trimodal combination of ¹⁴⁵Sm-radioimmunotherapy, immunotherapy, and other treatments like chemotherapy or anti-angiogenic agents could lead to enhanced therapeutic outcomes.
Table 2: Physical Properties of this compound
| Property | Value |
| Half-life | 340 days |
| Decay Mode | Electron Capture |
| Primary Emissions | Auger electrons, X-rays (38-45 keV), Gamma-rays (61 keV) |
| Daughter Nuclide | Promethium-145 (¹⁴⁵Pm) |
The long half-life of ¹⁴⁵Sm is a notable feature, allowing for a longer therapeutic window and potentially simplifying the logistics of production and clinical use compared to short-lived radionuclides.
Q & A
Q. What are the established methods for synthesizing and isolating Samarium-145, and how do researchers ensure isotopic purity?
this compound is typically synthesized via neutron irradiation of stable samarium isotopes (e.g., Sm-144) in nuclear reactors. Post-irradiation, ion-exchange chromatography is employed for isotopic separation, leveraging differences in ionic mobility under controlled pH and eluent conditions . To verify purity, researchers use high-resolution mass spectrometry (HRMS) or gamma-ray spectroscopy, comparing observed decay profiles with known this compound signatures (e.g., gamma emissions at 61.2 keV). Contamination risks, such as co-production of Sm-153, are mitigated through iterative purification and cross-validation with decay curve analysis .
Q. How do researchers characterize the decay properties of this compound, and what instrumentation is critical for accurate measurement?
Decay properties (e.g., half-life, beta/gamma emission spectra) are quantified using gamma-ray spectrometers coupled with high-purity germanium (HPGe) detectors. For beta emissions, liquid scintillation counting is preferred due to its efficiency in detecting low-energy β-particles. Calibration against certified reference materials (e.g., Eu-152 for energy scaling) ensures accuracy. Data acquisition protocols include background subtraction and dead-time correction to minimize systematic errors .
Q. What are the primary challenges in maintaining this compound stability during experimental storage, and how are they addressed?
this compound’s radiolytic decomposition and self-absorption effects pose stability challenges. Researchers store samples in inert matrices (e.g., nitric acid solutions at controlled concentrations) to reduce isotopic interaction. Regular decay heat calculations and shielding (e.g., lead-lined containers) are implemented to mitigate radiation-induced degradation. Stability is monitored via periodic activity assays using gamma spectroscopy .
Advanced Research Questions
Q. How can discrepancies in reported this compound half-life values (e.g., 340 days vs. 345 days) be resolved methodologically?
Discrepancies often arise from variations in detector calibration, sample geometry, or statistical counting errors. To resolve these, researchers conduct meta-analyses of published datasets, applying Bayesian statistical models to account for measurement uncertainties. Collaborative inter-laboratory studies using standardized reference materials (e.g., NIST-traceable sources) are critical for consensus-building .
Q. What advanced separation techniques improve the yield of carrier-free this compound for pharmacokinetic studies?
Solvent extraction with di-(2-ethylhexyl) phosphoric acid (HDEHP) in kerosene achieves high selectivity for Sm-145 in acidic media. Electrodeposition onto stainless-steel plates further enhances purity, minimizing interference from lanthanide congeners. Yield optimization involves pH titration (pH 2.5–3.5) and flow-rate adjustments in centrifugal contactors .
Q. How do computational models predict the decay pathways of this compound, and what software tools are validated for this purpose?
Monte Carlo simulations (e.g., Geant4) model decay pathways by integrating nuclear structure data from the Evaluated Nuclear Structure Data File (ENSDF). Ab initio calculations using Hartree-Fock-Bogoliubov (HFB) theory predict beta-decay Q-values and branching ratios. Validation against experimental decay heat measurements ensures model reliability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
